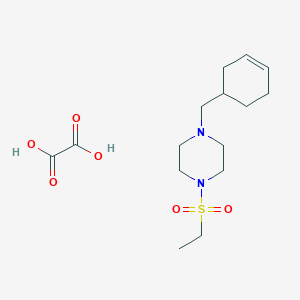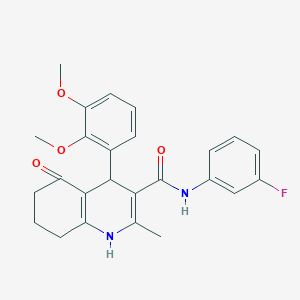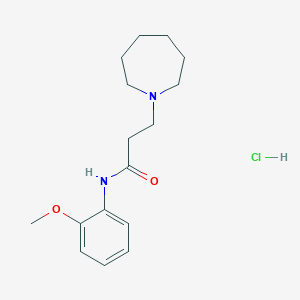
1-(3-cyclohexen-1-ylmethyl)-4-(ethylsulfonyl)piperazine oxalate
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-(ethylsulfonyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative, which is a class of organic compounds that have a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(ethylsulfonyl)piperazine oxalate is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of specific enzymes or receptors in the body. For example, Li et al. (2015) proposed that the compound may inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-cyclohexen-1-ylmethyl)-4-(ethylsulfonyl)piperazine oxalate have been studied in several research articles. For example, Li et al. (2015) reported that the compound inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been shown to have analgesic properties, as demonstrated in a study by Chen et al. (2019). In addition, the compound has been reported to have anti-inflammatory effects, as described in a research article by Zhang et al. (2019).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-cyclohexen-1-ylmethyl)-4-(ethylsulfonyl)piperazine oxalate in lab experiments is its potential therapeutic application in several areas of research. The compound has been shown to have significant pharmacological activities, which makes it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is the lack of information regarding its mechanism of action. Further research is needed to fully understand the pharmacological effects of this compound.
Orientations Futures
There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(ethylsulfonyl)piperazine oxalate. One potential area of study is the development of new analogs of the compound with improved pharmacological properties. Another direction for research is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound could be studied for its potential use as an analgesic or anti-inflammatory agent. Overall, further research on this compound could lead to the development of new therapeutic agents for a variety of diseases and conditions.
Conclusion:
In conclusion, 1-(3-cyclohexen-1-ylmethyl)-4-(ethylsulfonyl)piperazine oxalate is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to have significant pharmacological activities, including anti-cancer, analgesic, and anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of the compound and to develop new analogs with improved pharmacological properties. Overall, the study of 1-(3-cyclohexen-1-ylmethyl)-4-(ethylsulfonyl)piperazine oxalate has the potential to lead to the development of new therapeutic agents for a variety of diseases and conditions.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-(ethylsulfonyl)piperazine oxalate has been studied for its potential therapeutic applications in several areas of research. One of the most promising areas of application is in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, as demonstrated in a study by Li et al. (2015). The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as for its analgesic properties.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-ethylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S.C2H2O4/c1-2-18(16,17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13;3-1(4)2(5)6/h3-4,13H,2,5-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCHPRSPNWITHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2CCC=CC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-en-1-ylmethyl)-4-ethylsulfonylpiperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3939201.png)



![2,7-bis(3-methoxypropyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3939230.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3939237.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3939245.png)

![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(4-chlorobenzyl)-2-nitroaniline](/img/structure/B3939267.png)
![2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939274.png)
![6-iodo-2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3939280.png)
![4-{[(4-methoxyphenyl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B3939289.png)
![2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3939294.png)